Elevated Computed Lipophilicity (XLogP3) vs. Diazoxide: Predicted Membrane Permeability Advantage
The target compound exhibits a computed XLogP3 of 1.7, representing a +0.5 log unit increase over the prototypical benzothiadiazine diazoxide (XLogP3 = 1.2, PubChem computed) [1][2]. This enhanced lipophilicity is attributable to the 6-fluoro substituent and N4-methyl group. In the context of CNS drug discovery, where optimal logP values typically range from 1.5 to 3.0 for passive blood-brain barrier permeation, the target compound's position at 1.7 places it more favorably than diazoxide (1.2) for programs targeting central neurological indications [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide): XLogP3 = 1.2 |
| Quantified Difference | +0.5 logP units (approximately 3.2-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); identical computational method applied to both compounds |
Why This Matters
Higher lipophilicity directly impacts tissue distribution and membrane permeability, making this compound a more suitable starting point for CNS-targeted SAR campaigns compared to diazoxide.
- [1] PubChem Compound Summary CID 26599060. 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide. XLogP3-AA: 1.7. PubChem release 2019.06.18. View Source
- [2] PubChem Compound Summary CID 3019. Diazoxide. XLogP3: 1.2. PubChem. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. DOI: 10.1602/neurorx.2.4.541. View Source
